4-Fluorophenyl 4-fluorobenzoate
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Overview
Description
4-Fluorophenyl 4-fluorobenzoate is a chemical compound with the empirical formula C13H8F2O2 and a molecular weight of 234.20 . It is a solid substance .
Molecular Structure Analysis
The SMILES string of 4-Fluorophenyl 4-fluorobenzoate is O=C(C(C=C1)=CC=C1F)OC(C=C2)=CC=C2F . The InChI is 1S/C13H8F2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H .Physical And Chemical Properties Analysis
4-Fluorophenyl 4-fluorobenzoate is a solid substance . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Enzymatic Defluorination Studies
Understanding the enzymatic defluorination of fluorinated compounds is crucial for drug development and environmental risk assessment. Researchers have investigated the conversion of 4-fluorobenzoate to fluoride ion and 4-hydroxybenzoate using cell extracts from certain microorganisms. These studies shed light on the mechanisms involved in defluorination reactions and help predict the fate of fluorinated chemicals in biological systems .
Safety and Hazards
Mechanism of Action
Target of Action
Fluorinated compounds are known to interact with various enzymes involved in defluorination reactions .
Mode of Action
It’s known that fluorinated compounds can undergo enzymatic defluorination . For instance, 4-fluorobenzoate can be defluorinated by 4-fluorobenzoate dehalogenase .
Biochemical Pathways
It’s known that fluorinated compounds can be involved in enzymatic defluorination reactions . For example, 4-fluorobenzoate can be defluorinated by 4-fluorobenzoate dehalogenase .
Result of Action
It’s known that fluorinated compounds can undergo enzymatic defluorination, which may result in the production of defluorinated metabolites .
properties
IUPAC Name |
(4-fluorophenyl) 4-fluorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTHSDZCKHPFMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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